molecular formula C22H25N5O B11148700 N~4~-[2-(1H-indol-3-yl)ethyl]-6-isopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N~4~-[2-(1H-indol-3-yl)ethyl]-6-isopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B11148700
M. Wt: 375.5 g/mol
InChI Key: LSBBEVMHPWAXAI-UHFFFAOYSA-N
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Description

N⁴-[2-(1H-Indol-3-yl)ethyl]-6-isopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a structurally complex heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core. This core is substituted with an isopropyl group at position 6, methyl groups at positions 1 and 3, and a carboxamide moiety at position 2. The carboxamide nitrogen (N⁴) is further functionalized with a 2-(1H-indol-3-yl)ethyl side chain.

Properties

Molecular Formula

C22H25N5O

Molecular Weight

375.5 g/mol

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-1,3-dimethyl-6-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C22H25N5O/c1-13(2)19-11-17(20-14(3)26-27(4)21(20)25-19)22(28)23-10-9-15-12-24-18-8-6-5-7-16(15)18/h5-8,11-13,24H,9-10H2,1-4H3,(H,23,28)

InChI Key

LSBBEVMHPWAXAI-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C(C)C)C(=O)NCCC3=CNC4=CC=CC=C43)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-indol-3-yl)ethyl]-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves the following steps:

    Formation of the Indole Moiety: The indole moiety can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Construction of the Pyrazolopyridine Core: The pyrazolopyridine core can be synthesized via a multi-step process involving the cyclization of appropriate precursors such as hydrazines and β-ketoesters.

    Coupling of the Indole and Pyrazolopyridine Units: The final step involves the coupling of the indole moiety with the pyrazolopyridine core through an amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-indol-3-yl)ethyl]-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.

    Reduction: The carboxamide group can be reduced to form the corresponding amine.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.

Common Reagents and Conditions

Major Products

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Halogenated or nitro-substituted indole derivatives.

Scientific Research Applications

N-[2-(1H-indol-3-yl)ethyl]-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. The indole moiety is known to interact with serotonin receptors, while the pyrazolopyridine core may interact with various enzymes or receptors involved in cellular signaling pathways. These interactions can modulate physiological processes such as neurotransmission, inflammation, and cell proliferation .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound’s pyrazolo[3,4-b]pyridine scaffold and substituent diversity invite comparison with structurally related molecules. Below is a detailed analysis of key analogs, supported by data from the evidence:

Table 1: Structural Comparison of Pyrazolo-Pyridine Derivatives

Compound Name Core Structure Substituents Molecular Weight Key Features
N⁴-[2-(1H-Indol-3-yl)ethyl]-6-isopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide Pyrazolo[3,4-b]pyridine 6-isopropyl, 1,3-dimethyl, N⁴-(2-indol-3-yl-ethyl)carboxamide 434.5 (calc.) Indole side chain; bulky isopropyl group; potential for CNS activity
N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide Pyrazolo[3,4-b]pyridine 3,6-dimethyl, 1-phenyl, N-(1-ethyl-3-methyl-pyrazol-4-yl)carboxamide 374.4 Aromatic phenyl group; smaller alkyl substituents; higher solubility
4-Imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine (Compound 2, ) Pyrazolo[3,4-d]pyrimidine 1-p-tolyl, 4-imino, 5-amino ~285 (calc.) Pyrimidine fusion; amino/imino groups; potential kinase inhibition motifs
Example 80 () Pyrazolo[3,4-d]pyrimidine 2,3-dimethyl-indazolyl, fluoro-chromenone 563.8 Fluorinated chromenone; indazole substituent; high molecular complexity

Key Observations:

Core Structure Variations: The target compound’s pyrazolo[3,4-b]pyridine core differs from pyrazolo[3,4-d]pyrimidine analogs (e.g., and ). The latter’s pyrimidine ring may enhance π-π stacking but reduce metabolic stability compared to the pyridine core .

Substituent Effects :

  • Indole vs. Phenyl Groups : The indole side chain in the target compound introduces hydrogen-bonding capability (via the NH group) and increased lipophilicity compared to the phenyl group in ’s analog. This could enhance blood-brain barrier penetration but reduce aqueous solubility .
  • Isopropyl vs. Methyl Groups : The 6-isopropyl substituent in the target compound adds steric bulk, which may hinder off-target interactions but also limit conformational flexibility compared to smaller methyl groups .

Functional Group Impact: The carboxamide group in both the target compound and ’s analog is critical for hydrogen bonding with biological targets. Fluorinated substituents in ’s Example 80 enhance electronegativity and metabolic stability, a feature absent in the target compound .

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